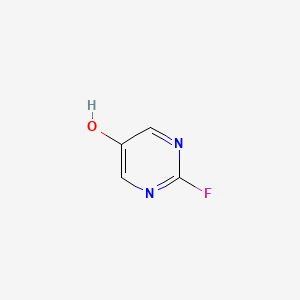

2-Fluoropyrimidin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoropyrimidin-5-ol is a fluorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidin-5-ol typically involves the fluorination of pyrimidine derivatives. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate, forming 5-fluoro-2-amino pyrimidines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoropyrimidin-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate and various amines are commonly used reagents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

5-Fluoro-2-amino pyrimidines: Formed via nucleophilic substitution.

Oxides and Amines: Resulting from oxidation and reduction reactions, respectively.

Aplicaciones Científicas De Investigación

2-Fluoropyrimidin-5-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Fluoropyrimidin-5-ol involves its interaction with biological molecules, particularly nucleic acids and enzymes. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with target molecules, disrupting their normal function. For example, fluoropyrimidines like this compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cytotoxic effects in cancer cells .

Comparación Con Compuestos Similares

5-Fluorouracil: A widely used anticancer drug that also inhibits thymidylate synthase.

Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.

Tegafur: Another prodrug of 5-fluorouracil with similar applications.

Uniqueness: 2-Fluoropyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form strong interactions with target molecules makes it a valuable compound in drug development and other scientific research areas .

Actividad Biológica

2-Fluoropyrimidin-5-ol is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to well-known antimetabolites such as 5-fluorouracil (5-FU), which are widely used in oncology. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

Target Enzymes

The primary target of this compound is thymidylate synthase (TYMS), an enzyme critical for DNA synthesis. By inhibiting TYMS, this compound disrupts the production of thymidine, leading to impaired DNA replication and repair processes. This mechanism is similar to that of other fluoropyrimidines, where the incorporation of fluorine atoms into nucleic acids results in cytotoxic effects.

Mode of Action

The compound exerts its antitumor effects through several mechanisms:

- Inhibition of RNA Synthesis : this compound interferes with RNA synthesis, which is essential for protein production.

- Incorporation into DNA : The compound can be integrated into DNA strands, causing structural abnormalities and leading to DNA strand breaks.

- Cell Cycle Disruption : By affecting DNA synthesis, it can induce cell cycle arrest, particularly in the S-phase.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates erratic absorption when administered orally, which can lead to variable bioavailability. The compound undergoes metabolism primarily in the liver, where it may be converted into active metabolites that exert therapeutic effects. The distribution and excretion patterns remain under investigation but are crucial for understanding its clinical applicability.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 (Breast) | 1.75 - 9.46 | 11.73 |

These results indicate that this compound exhibits superior growth inhibition compared to 5-FU in certain contexts, suggesting its potential as a more effective therapeutic agent in some cancer types .

Case Studies

In a laboratory setting, the effects of varying dosages of this compound were evaluated in animal models. Results indicated that lower doses resulted in significant tumor regression without substantial toxicity, while higher doses led to increased side effects. This dosage-dependent response highlights the importance of optimizing treatment regimens for maximum efficacy with minimal adverse effects .

Biochemical Pathways

The biochemical pathways influenced by this compound primarily involve those related to nucleic acid metabolism and cellular signaling. By inhibiting key enzymes involved in these pathways, the compound alters cellular functions such as proliferation and apoptosis.

Propiedades

IUPAC Name |

2-fluoropyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYUTVDIMQTGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.